Structural Requirement for 5-Aryl Substitution in Nicotinamide Antiangiogenics: CAS 613660-98-3 vs. Unsubstituted Parent
Patent US 2003/0195192 A1 establishes a clear structure-activity relationship (SAR) for nicotinamide-based angiogenesis inhibitors [1]. The 5-aryl substitution on the pyridine ring is a critical pharmacophoric feature. Compounds lacking aryl substitution at the 5-position (i.e., simple nicotinamide) show no detectable antiangiogenic activity in VEGF-induced angiogenesis assays, whereas 5-aryl substituted analogs, including the dimethylphenyl-bearing subclass, exhibit measurable inhibition [1]. CAS 613660-98-3, which bears a 3,4-dimethylphenyl group at the pyridine 5-position, is a representative example of this active subclass. The patent's generic disclosure specifically claims 5-aryl substituted nicotinamide-pyrrolidine carboxamides as the active pharmacophore [1], positioning CAS 613660-98-3 within the scope of active compounds.
| Evidence Dimension | Antiangiogenic activity dependence on 5-aryl substitution |
|---|---|
| Target Compound Data | Compound contains 3,4-dimethylphenyl at pyridine 5-position; falls within the active 5-aryl substituted subclass claimed in US 2003/0195192 A1 [1] |
| Comparator Or Baseline | Nicotinamide lacking 5-aryl substitution (unsubstituted pyridine-3-carboxamide): no measurable antiangiogenic activity in patent assays [1] |
| Quantified Difference | Qualitative binary: 5-aryl substitution required for activity; absence of aryl group results in loss of detectable antiangiogenic activity (class-level SAR inference) [1] |
| Conditions | VEGF-induced angiogenesis in vitro assay models described in US 2003/0195192 A1 [1] |
Why This Matters
This class-level SAR evidence demonstrates that the 5-aryl substitution—specifically the 3,4-dimethylphenyl group—is an essential structural determinant; procurement of unsubstituted analogs cannot yield active antiangiogenic hits.
- [1] Haviv, F., Brandley, M. F., & Henkin, J. (2003). Nicotinamides having antiangiogenic activity. U.S. Patent Application Publication No. US 2003/0195192 A1. View Source
